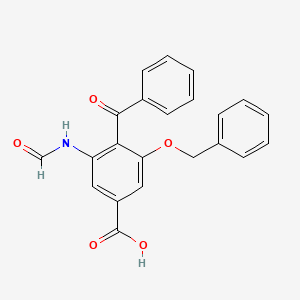
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid is an organic compound with a complex structure that includes benzoyl, benzyloxy, and formamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzoylation of a suitable aromatic precursor, followed by the introduction of the benzyloxy group through etherification. The formamido group is then introduced via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with proteins or other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid include:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares the benzoyl group but has a different core structure and additional functional groups.
Uniqueness
What sets this compound apart is its unique combination of benzoyl, benzyloxy, and formamido groups, which confer specific chemical properties and potential applications that may not be shared by similar compounds. This uniqueness can make it particularly valuable in certain research or industrial contexts.
Properties
CAS No. |
55232-85-4 |
|---|---|
Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-benzoyl-3-formamido-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-14-23-18-11-17(22(26)27)12-19(28-13-15-7-3-1-4-8-15)20(18)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24)(H,26,27) |
InChI Key |
XALFVJMRRACEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2C(=O)C3=CC=CC=C3)NC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

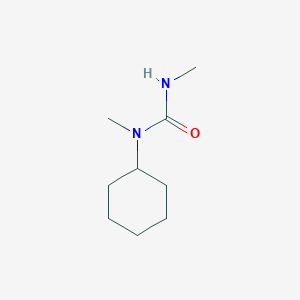
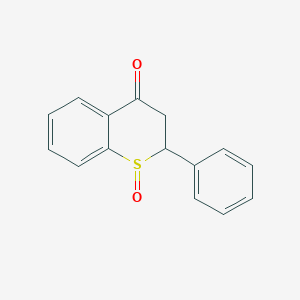
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
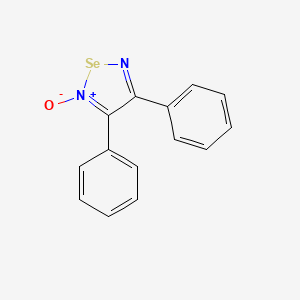
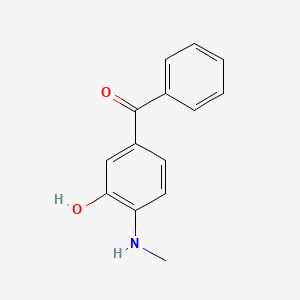
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
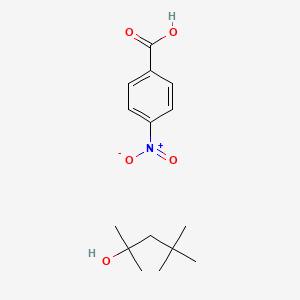
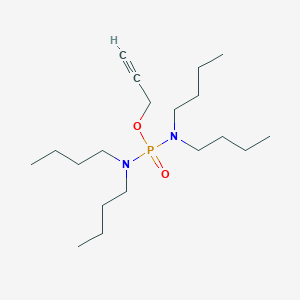
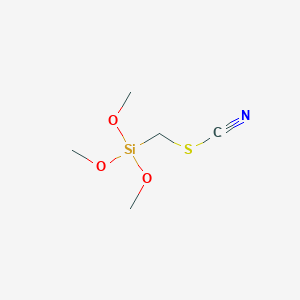
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
